1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophilic reagents.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl substituted derivatives.
Scientific Research Applications
1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents and inhibitors of topoisomerase II.
Materials Science: The compound is utilized in the synthesis of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in molecular sensors and self-assembly host-guest systems.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with DNA segments, inhibiting the enzyme’s activity and leading to the inhibition of cell proliferation . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A naphthyridine derivative used as an antibiotic.
Vosaroxin: A naphthyridine derivative in clinical trials as a potential anticancer drug.
Uniqueness
1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in various applications and its potential in medicinal chemistry make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,8-naphthyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-14-13-12(8)7-11(6-9(2)16)10(3)15-13/h4-5,7H,6H2,1-3H3 |
InChI Key |
HVEDZOYFNCJODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=NC=C1)C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.